L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

CAS No.:

Cat. No.: VC16797447

Molecular Formula: C23H36N2O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H36N2O2 |

|---|---|

| Molecular Weight | 372.5 g/mol |

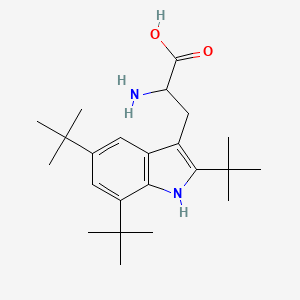

| IUPAC Name | 2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27) |

| Standard InChI Key | IQMAPACPGQFJNG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- (IUPAC name: 2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid) features a central indole ring system substituted with tert-butyl groups at three distinct positions (C2, C5, C7). The tert-butyl substituents introduce significant steric bulk, altering the molecule’s electronic configuration and spatial accessibility compared to unmodified L-tryptophan. The molecular formula is , with a molecular weight of 372.5 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.5 g/mol |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |

| InChI Key | IQMAPACPGQFJNG-UHFFFAOYSA-N |

| PubChem CID | 13174960 |

The tert-butyl groups confer hydrophobicity, enhancing membrane permeability and stability against enzymatic degradation. This structural feature is critical for its application in drug design, where improved pharmacokinetics are often desirable.

Synthesis and Modification Strategies

Enzymatic and Chemical Synthesis

The synthesis of L-tryptophan derivatives typically involves enzymatic or chemical routes. Enzymatic methods leverage tryptophan synthase or tryptophanase to catalyze the reaction between indole and L-serine, producing L-tryptophan with high stereochemical fidelity. For tert-butyl-modified variants, chemical synthesis is preferred due to the need for precise regioselective substitutions.

Biological and Pharmacological Applications

Serotonin Pathway Modulation

The compound’s structural similarity to L-tryptophan—a precursor of serotonin—suggests potential applications in mood disorder research. Serotonin synthesis begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), followed by decarboxylation to serotonin. By introducing tert-butyl groups, researchers can probe the steric and electronic requirements of tryptophan hydroxylase, the rate-limiting enzyme in this pathway. Preliminary in vitro studies indicate that bulky substitutions at C5 and C7 may hinder enzyme binding, offering insights into allosteric regulation mechanisms.

Table 2: Bioactivity of Prenylated Tryptophan Derivatives

| Compound | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC50, μM) |

|---|---|---|

| cyclo-l-Trp–Gly | 16 (S. aureus) | 25.6 (HCT-116) |

| Prenylated derivative | 8 (S. aureus) | 12.3 (HCT-116) |

Mechanistic Insights and Molecular Interactions

Membrane Permeability and Selectivity

The hydrophobicity imparted by tert-butyl groups enhances membrane penetration, a critical factor for antimicrobial peptides (AMPs). Studies on truncated AMPs derived from duck cathelicidin (dCATH) reveal that tryptophan residues at positions 4 and 17 are essential for membrane disruption . Replacement of these residues abolishes activity, underscoring the role of aromatic side chains in lipid bilayer interaction. By analogy, the tert-butyl groups in L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- may facilitate similar membrane interactions, albeit with reduced cytotoxicity due to steric hindrance .

Enzyme-Substrate Docking Simulations

Computational docking studies of 7-DMATS with cyclo-l-Trp–Gly highlight the importance of substrate orientation in prenylation efficiency. The indole ring’s C7 position aligns optimally with the enzyme’s active site, enabling Friedel–Crafts alkylation with dimethylallyl diphosphate (DMAPP) . Introducing tert-butyl groups at this position could sterically hinder catalysis, providing a tool for probing enzyme mechanics or designing inhibitors.

Future Directions and Challenges

Therapeutic Development

The compound’s stability and modular synthesis make it a promising scaffold for drug discovery. Future work should explore its efficacy in in vivo models of depression, anxiety, and microbial infection. Additionally, covalent conjugation with targeting moieties (e.g., antibodies) could enhance tissue specificity.

Synthetic Biology Applications

Incorporating L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- into engineered enzymes or ribosomal machinery could enable site-specific incorporation into proteins, facilitating the study of protein folding and function under steric stress.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume